![molecular formula C15H17NO2S B2730379 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid CAS No. 852388-79-5](/img/structure/B2730379.png)

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

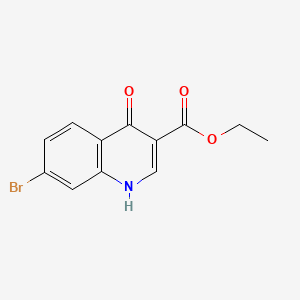

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid, also known as BC-1, is a novel compound. It has a CAS Number of 852388-79-5 . The IUPAC name for this compound is [1-(1,3-benzothiazol-2-ylmethyl)cyclopentyl]acetic acid . The molecular weight of this compound is 275.37 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H17NO2S/c17-14(18)10-15(7-3-4-8-15)9-13-16-11-5-1-2-6-12(11)19-13/h1-2,5-6H,3-4,7-10H2,(H,17,18) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 275.37 . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications

Cyclometalation and Crystal Structure Analysis

Cyclometalated compounds, including derivatives of benzothiazoles, have significant applications in the field of organometallic chemistry. Research demonstrates the preparation and structural analysis of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds derived from benzothiazoles. These compounds exhibit unique topologies, such as counterhinged molecular boxes, highlighting their potential in designing novel molecular structures with specific physical or chemical properties (B. O. and P. Steel, 1998).

Synthesis of Heterocyclic Compounds

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol groups involves condensing derivatives of (2-benzothiazolylthio)acetic acid with various reagents. This process leads to the creation of heterocyclic compounds that have potential applications in medicinal chemistry and drug design, showcasing the versatility of benzothiazole derivatives in synthesizing bioactive molecules (В. И. Келарев et al., 2012).

Antiproliferative and Apoptotic Activities

Benzothiazoles, such as 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), demonstrate significant antiproliferative and apoptosis-inducing activities against human leukemia cells. The molecular mechanisms involve reactive oxygen species generation, mitochondrial membrane potential decrease, caspase activation, and DNA fragmentation, indicating their potential as anticancer agents (A. Repický, S. Jantová, L. Cipak, 2009).

Photophysical Properties of Cyclopalladated Complexes

Cyclopalladated complexes of benzothiazoles exhibit unique photophysical properties, including fluorescence in solution at room temperature. These properties are of interest for applications in materials science, particularly in the development of new luminescent materials for use in various technologies (F. S. Mancilha et al., 2011).

Antitumor Activity of Benzothiazole Derivatives

The antitumor activities of benzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, have been explored due to their selective potency against various cancer cell lines. The role of metabolism and the chemical nature of these compounds are critical in their mode of action, offering insights into novel therapeutic strategies for cancer treatment (M. Chua et al., 1999).

properties

IUPAC Name |

2-[1-(1,3-benzothiazol-2-ylmethyl)cyclopentyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-14(18)10-15(7-3-4-8-15)9-13-16-11-5-1-2-6-12(11)19-13/h1-2,5-6H,3-4,7-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRPZMALZMJHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC2=NC3=CC=CC=C3S2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2730296.png)

![4-benzyl-1-[(2-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2730297.png)

![5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2730314.png)

![(4-((4-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2730318.png)